2-Hexadecanamine, N,N-dimethyl-, N-oxide

Catalog No.
S13164849
CAS No.
71662-64-1
M.F
C18H39NO
M. Wt
285.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexadecanamine, N,N-dimethyl-, N-oxide

CAS Number

71662-64-1

Product Name

2-Hexadecanamine, N,N-dimethyl-, N-oxide

IUPAC Name

(2R)-N,N-dimethylhexadecan-2-amine oxide

Molecular Formula

C18H39NO

Molecular Weight

285.5 g/mol

InChI

InChI=1S/C18H39NO/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(3,4)20/h18H,5-17H2,1-4H3/t18-/m1/s1

InChI Key

YTMRCGDXXPVCNT-GOSISDBHSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)[N+](C)(C)[O-]

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H](C)[N+](C)(C)[O-]

2-Hexadecanamine, N,N-dimethyl-, N-oxide, also known as N,N-dimethylhexadecylamine N-oxide, is an organic compound with the molecular formula C18H39NO\text{C}_{18}\text{H}_{39}\text{NO} and a molecular weight of 285.5 g/mol. This compound belongs to the class of amine oxides, which are characterized by the presence of a nitrogen atom bonded to three carbon atoms and an oxygen atom. The structure of 2-hexadecanamine, N,N-dimethyl-, N-oxide includes a long hydrocarbon chain, making it a surfactant with amphiphilic properties. Its chemical structure features a hexadecyl group (a 16-carbon alkyl chain) attached to a dimethylamino group and an oxide functional group .

Typical for amines and oxides. It can undergo:

  • Oxidation: The nitrogen atom can be oxidized further under certain conditions, leading to more complex amine oxide derivatives.
  • Hydrolysis: In aqueous environments, it may hydrolyze to form the corresponding amine and other byproducts.
  • Reactions with acids: It can form salts when reacted with strong acids due to its basic nitrogen atom.

These reactions are significant in understanding its behavior in different environments, especially in biological and industrial applications .

2-Hexadecanamine, N,N-dimethyl-, N-oxide exhibits biological activity that is primarily related to its surfactant properties. It has been studied for its:

  • Antimicrobial activity: This compound shows effectiveness against various bacterial strains, making it useful in formulations requiring antimicrobial agents.
  • Surface activity: It can reduce surface tension in solutions, which is beneficial in applications such as detergents and emulsifiers .

The biological implications of this compound make it relevant in both pharmaceutical and cosmetic industries.

The synthesis of 2-hexadecanamine, N,N-dimethyl-, N-oxide can be achieved through several methods:

  • Quaternization Reaction: This involves reacting hexadecylamine with dimethyl sulfate or another methylating agent to form the dimethylamino group followed by oxidation to yield the amine oxide.
  • Direct Oxidation: Starting from hexadecylamine, direct oxidation using oxidizing agents can yield the desired amine oxide.
  • Alkylation of Dimethylamine: Dimethylamine can be alkylated with hexadecyl halides under suitable conditions to produce the intermediate which can then be oxidized .

These methods vary in complexity and yield, impacting their industrial applicability.

2-Hexadecanamine, N,N-dimethyl-, N-oxide has diverse applications due to its surfactant properties:

  • Cosmetics and Personal Care Products: Used as a conditioning agent and emulsifier in shampoos and lotions.
  • Industrial Cleaning Products: Acts as a surfactant in various cleaning formulations due to its ability to reduce surface tension.
  • Pharmaceuticals: Utilized for its antimicrobial properties in topical formulations .

These applications leverage its unique chemical properties for effective performance in different sectors.

Studies on the interactions of 2-hexadecanamine, N,N-dimethyl-, N-oxide focus on its behavior in biological systems and formulations:

  • Synergistic Effects: Research indicates that this compound can enhance the efficacy of other antimicrobial agents when used in combination.
  • Toxicological Studies: Evaluations have been conducted to assess its safety profile, particularly regarding skin irritation and cytotoxicity levels.

Understanding these interactions is crucial for optimizing its use in consumer products while ensuring safety .

Several compounds share structural similarities with 2-hexadecanamine, N,N-dimethyl-, N-oxide. These include:

Compound NameMolecular FormulaKey Characteristics
Hexadecyl(dimethyl)amine oxideC18H39NOSimilar surfactant properties; used in personal care
Cetyl dimethyl amine oxideC16H35NOShorter alkyl chain; widely used as a surfactant
Palmitamine oxideC16H33NODerived from palmitic acid; exhibits similar activity
N,N-Dimethyldecylamine N-oxideC15H33NOOne carbon shorter; similar applications

Uniqueness

The uniqueness of 2-hexadecanamine, N,N-dimethyl-, N-oxide lies in its longer hydrocarbon chain compared to similar compounds like cetyl dimethyl amine oxide. This results in enhanced surface activity and potentially improved antimicrobial efficacy due to increased hydrophobic interactions with microbial membranes .

XLogP3

7.4

Hydrogen Bond Acceptor Count

1

Exact Mass

285.303164868 g/mol

Monoisotopic Mass

285.303164868 g/mol

Heavy Atom Count

20

General Manufacturing Information

2-Hexadecanamine, N,N-dimethyl-, N-oxide: INACTIVE

Dates

Last modified: 08-10-2024

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